Selective sEH Phosphatase Inhibition
Boc-Tyr(Bzl)-aldehyde (referenced as Boc-L-Tyr(Bzl) in the primary study) demonstrated a 137-fold preference for inhibiting the N-terminal phosphatase domain (N-phos) of soluble epoxide hydrolase (sEH) over the C-terminal epoxide hydrolase domain (C-EH), with competitive inhibition constant (KI) in the low micromolar range [1]. By contrast, the comparator Fmoc-L-Phe(4-CN) exhibited only 37-fold selectivity against the same enzyme domains [1]. Both compounds inhibited mouse and human N-phos competitively, but the tyrosine-derived scaffold conferred substantially greater domain discrimination than the phenylalanine-based alternative [1].
| Evidence Dimension | Domain selectivity (N-phos vs. C-EH inhibition ratio) |
|---|---|
| Target Compound Data | 137-fold selective for N-phos over C-EH |
| Comparator Or Baseline | Fmoc-L-Phe(4-CN): 37-fold selective for N-phos over C-EH |
| Quantified Difference | 3.7× higher selectivity (137-fold vs. 37-fold) |
| Conditions | Soluble epoxide hydrolase (sEH) bifunctional enzyme assay; KI in low micromolar range for both domains |
Why This Matters
Higher domain selectivity reduces the probability of confounding C-EH-mediated off-target effects when probing N-phos function in inflammatory pathways.
- [1] N-Substituted amino acid inhibitors of the phosphatase domain of the soluble epoxide hydrolase. Biochem Biophys Res Commun. 2019. PMID: 31146915. View Source
